FPR1 Binding Affinity: Direct Comparison of ρ-iodo-fMLP vs. fMLP and [³H]fMLP in Human Recombinant Receptor Assays
In a standardized competitive binding assay using human recombinant FPR1 membranes expressed in CHO cells, ρ-iodo-fMLP (N-Formyl-Met-Leu-p-iodo-Phe) exhibited a Ki of 6.32 nM. Under identical experimental conditions, unmodified fMLP demonstrated a Ki of 0.44 nM, while the radioligand [³H]fMLP displayed a Kd of 0.3 nM . This 14.4-fold lower affinity of the iodinated analog relative to fMLP (or 21-fold relative to [³H]fMLP) is a quantifiable and reproducible difference that must inform experimental design and data interpretation.
| Evidence Dimension | Receptor Binding Affinity (Ki / Kd) |
|---|---|
| Target Compound Data | Ki = 6.32 nM (ρ-iodo-fMLP) |
| Comparator Or Baseline | fMLP Ki = 0.44 nM; [³H]fMLP Kd = 0.3 nM |
| Quantified Difference | ρ-iodo-fMLP Ki is 14.4-fold higher than fMLP Ki; 21-fold higher than [³H]fMLP Kd |
| Conditions | Human recombinant FPR1 membranes from CHO cells; radioligand [³H]fMLP at 0.3 nM; incubation 60 min at 27°C; separation over GF/C filters |
Why This Matters
This direct, side-by-side binding data under identical assay conditions enables researchers to accurately calculate receptor occupancy and competitive displacement parameters when using ρ-iodo-fMLP as a cold competitor or after radiolabeling, avoiding the experimental error inherent in extrapolating from fMLP affinity values.
